molecular formula C16H17N3O3 B2970128 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1421449-24-2

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2970128
CAS RN: 1421449-24-2
M. Wt: 299.33
InChI Key: BSTNBCTUWJOWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide” is an organic compound that contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a pyrazole ring, which is a class of organic compounds with a five-membered ring with two nitrogen atoms .

Scientific Research Applications

Structure-Activity Relationships in Fungicides

Research has explored the structure-activity relationships of furan carboxamide derivatives, highlighting their potential as fungicides against diseases like gray mold. These studies emphasize the significance of substituents on the furan ring for enhancing antifungal activity, pointing towards the application of such compounds in agriculture to protect crops from fungal infections (Masatsugu et al., 2010).

Antiprotozoal Agents

Compounds related to "N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide" have shown promise as antiprotozoal agents. Specifically, modifications to the furan and pyrazole moieties have led to compounds with potent activity against protozoal infections, offering a potential pathway for the development of new treatments for diseases such as malaria and sleeping sickness (M. Ismail et al., 2004).

Synthetic Organic Chemistry

The synthesis and recyclization reactions involving furan-carbohydrazides highlight the versatility of furan derivatives in organic chemistry. These reactions open avenues for generating novel compounds with potential applications in drug development and material science (S. Igidov et al., 2022).

Heterocyclic Compound Synthesis

Research into the reaction of phthalimidonitrene with furans, including 2,5-dimethylfuran, has expanded the toolkit for synthesizing heterocyclic compounds. These findings are crucial for the development of pharmaceuticals and agrochemicals, as heterocyclic structures are common in many active compounds (D. W. Jones, 1972).

Fluorination of Heteroaromatics

The transition-metal-free decarboxylative fluorination of heteroaromatic carboxylic acids, including furan derivatives, presents a novel method for the functionalization of these compounds. Such fluorinated heteroaromatics have significant implications in medicinal chemistry, as fluorine atoms can dramatically influence the biological activity and pharmacokinetics of drug molecules (Xi Yuan et al., 2017).

properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-7-13(11(2)22-10)16(20)17-9-12-8-14(19(3)18-12)15-5-4-6-21-15/h4-8H,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTNBCTUWJOWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.